molecular formula C18H31BO2S B1359754 4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 405165-12-0

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No. B1359754
M. Wt: 322.3 g/mol
InChI Key: RKYWQDDPNVTJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C18H31BO2S . It has garnered significant interest in scientific research and industry due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: B1(OC(C(O1)©C)©C)C2=CC(=CS2)CCCCCCCC . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 322.3 g/mol . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric Acid Ester Intermediates : The compound has been utilized in the synthesis of boric acid ester intermediates with benzene rings, confirmed through spectroscopy and X-ray diffraction. Density Functional Theory (DFT) calculations were employed to determine molecular structures and physicochemical properties (Huang et al., 2021).

Organic Synthesis

  • Stilbenes and Polyenes Synthesis : It's used in the synthesis of stilbenes and polyenes, particularly in the creation of boron-containing resveratrol analogues and potential materials for LCD technology. These compounds are also being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Materials Science

  • Organic Solar Cell Applications : The compound is a key component in the synthesis of low bandgap polymers suitable for organic solar cell applications. It contributes to the creation of copolymers with thermal stability and narrow optical bandgaps, suitable for use in solar cells (Meena et al., 2018).

Electron Transport Materials

  • Electron Transport Material Synthesis : It has been used in the efficient synthesis of electron transport materials, showcasing its utility in the development of key intermediates for various applications in material science (Xiangdong et al., 2017).

Safety And Hazards

The compound has a GHS pictogram with a signal word “Warning”. The hazard statements include H302-H312-H332, and the precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BO2S/c1-6-7-8-9-10-11-12-15-13-16(22-14-15)19-20-17(2,3)18(4,5)21-19/h13-14H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYWQDDPNVTJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane
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4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane
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Reactant of Route 6
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4,4,5,5-Tetramethyl-2-(4-octylthiophen-2-yl)-1,3,2-dioxaborolane

Citations

For This Compound
4
Citations
X Wang, X Cui, H Lu, YN Chen, Y Liu, Y Zhou, J Song… - Organic …, 2021 - Elsevier
Non-fused ring electron acceptors with varied substituents were developed to construct efficient organic solar cells (OSCs). Out-of-plane rigid substituents such as 2-methylphenyl, 2-tert-…
Number of citations: 13 www.sciencedirect.com
A Zulauf, M Mellah, E Schulz - The Journal of Organic Chemistry, 2009 - ACS Publications
Chiral thiophene−salen chromium complexes were investigated in their monomeric form as soluble catalysts in the enantioselective Henry reaction of several aldehydes. The anodic …
Number of citations: 109 pubs.acs.org
GWP van Pruissen, J Brebels, KH Hendriks… - …, 2015 - ACS Publications
The influence of cross-conjugation on the optical and electrochemical properties of donor–acceptor copolymers is investigated. Isoindigo, substituted at the 6,6′ or the 5,5′ positions, …
Number of citations: 37 pubs.acs.org
K Mahmood, ZP Liu, C Li, Z Lu, T Fang, X Liu… - Polymer …, 2013 - pubs.rsc.org
Three new isoindigo containing donor–acceptor (D–A) type conjugated polymers were synthesized by palladium catalyzed Suzuki polycondensation and used as donor materials for …
Number of citations: 35 pubs.rsc.org

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